4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine
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Overview
Description
4,4-Difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluoromethyl group and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the piperidine ring followed by the introduction of the difluoromethyl group and the thiadiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4,4-Difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The presence of the difluoromethyl group and the thiadiazole moiety can influence the compound’s binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A simpler analog without the thiadiazole moiety.
1-(2-Methoxyethyl)-1,2,4-thiadiazole: Lacks the piperidine ring and difluoromethyl group.
Difluoromethylthiadiazole derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
4,4-Difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine is unique due to the combination of the piperidine ring, difluoromethyl group, and thiadiazole moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(4,4-difluoropiperidin-1-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3OS/c1-16-7-2-8-13-9(17-14-8)15-5-3-10(11,12)4-6-15/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBNQAPHEKUPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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